molecular formula C5H6F4O2 B2657814 2,4,4,4-Tetrafluoro-3-methylbutanoic acid CAS No. 2140726-52-7

2,4,4,4-Tetrafluoro-3-methylbutanoic acid

Cat. No.: B2657814
CAS No.: 2140726-52-7
M. Wt: 174.095
InChI Key: KNYZBANUFNXXRD-UHFFFAOYSA-N
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Description

2,4,4,4-Tetrafluoro-3-methylbutanoic acid is a fluorinated organic compound with the molecular formula C₅H₆F₄O₂. It is characterized by the presence of four fluorine atoms and a carboxylic acid group, making it a unique and valuable compound in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4,4-Tetrafluoro-3-methylbutanoic acid typically involves the fluorination of 3-methylbutanoic acid derivatives. One common method is the direct fluorination using elemental fluorine or fluorinating agents such as sulfur tetrafluoride (SF₄) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of advanced fluorination techniques, such as electrochemical fluorination, can also be employed to achieve high purity and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,4,4,4-Tetrafluoro-3-methylbutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4,4,4-Tetrafluoro-3-methylbutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,4,4-Tetrafluoro-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes more effectively. This can lead to the modulation of various biochemical pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,4,4-Tetrafluoro-3-methylbutanoic acid is unique due to its specific arrangement of fluorine atoms and the presence of a carboxylic acid group. This combination imparts distinct chemical and physical properties, making it particularly useful in applications requiring high stability and reactivity .

Properties

IUPAC Name

2,4,4,4-tetrafluoro-3-methylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F4O2/c1-2(5(7,8)9)3(6)4(10)11/h2-3H,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNYZBANUFNXXRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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